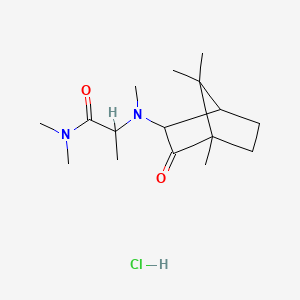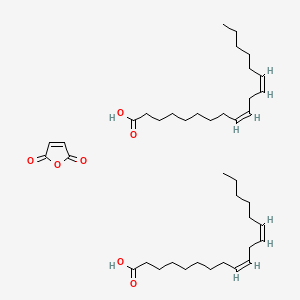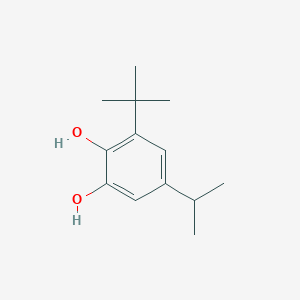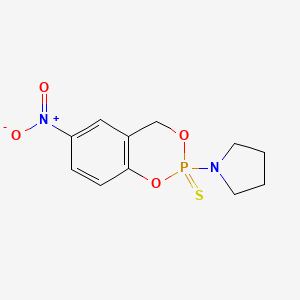
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide is a chemical compound with the molecular formula C11H13N2O4PS and a molar mass of 300.27 g/mol . This compound is known for its unique structure, which includes a benzodioxaphosphorin ring and a pyrrolidine ring, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide typically involves the reaction of 6-nitro-4H-1,3,2-benzodioxaphosphorin with pyrrolidine and a sulfur source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-(6-Nitro-4H-1,3,2-benzodioxaphosphorin-2-yl)pyrrolidine P-sulfide can be compared with similar compounds such as:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation and phosphitylation reactions.
4H-1,3,2-Benzodioxaphosphorin, 2-chloro-6-nitro-: Another compound with a similar benzodioxaphosphorin ring structure.
The uniqueness of this compound lies in its combination of a nitro group and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
99300-60-4 |
|---|---|
Fórmula molecular |
C11H13N2O4PS |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
1-(6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)pyrrolidine |
InChI |
InChI=1S/C11H13N2O4PS/c14-13(15)10-3-4-11-9(7-10)8-16-18(19,17-11)12-5-1-2-6-12/h3-4,7H,1-2,5-6,8H2 |
Clave InChI |
BGXAXDXMYWQZSN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)P2(=S)OCC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


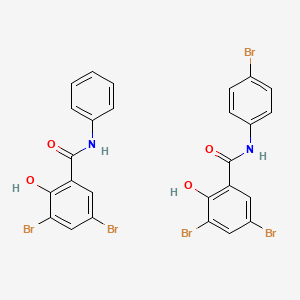
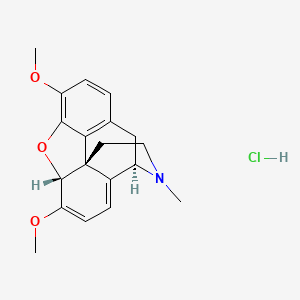
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)
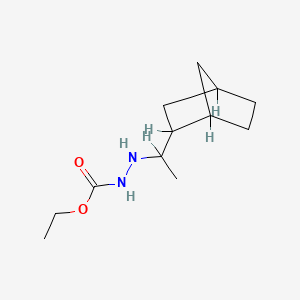

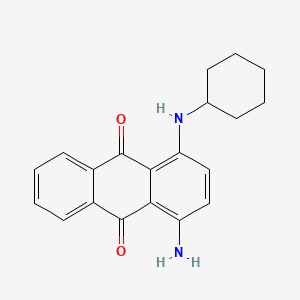
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)


